BenchChemオンラインストアへようこそ!

4-(6-Iodoquinazolin-4-yl)morpholine

Dual EGFR-VEGFR2 inhibition 6-iodoquinazoline enzymatic IC50

4-(6-Iodoquinazolin-4-yl)morpholine belongs to the 4-aminoquinazoline class of ATP‑competitive kinase inhibitors that is foundational to clinically approved EGFR-targeted agents (e.g., gefitinib, erlotinib). The molecule combines a morpholine solubilizing group at the 4‑position with a heavy halogen (iodine) at the 6‑position of the quinazoline core.

Molecular Formula C12H12IN3O
Molecular Weight 341.15 g/mol
CAS No. 1177929-74-6
Cat. No. B3087878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Iodoquinazolin-4-yl)morpholine
CAS1177929-74-6
Molecular FormulaC12H12IN3O
Molecular Weight341.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=C(C=C3)I
InChIInChI=1S/C12H12IN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
InChIKeyBMHKGTSDFCNSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Iodoquinazolin-4-yl)morpholine (CAS 1177929-74-6): A Halogen-Tunable Morpholino-Quinazoline Kinase Scaffold for Targeted Anticancer Discovery & Procurement


4-(6-Iodoquinazolin-4-yl)morpholine belongs to the 4-aminoquinazoline class of ATP‑competitive kinase inhibitors that is foundational to clinically approved EGFR-targeted agents (e.g., gefitinib, erlotinib). The molecule combines a morpholine solubilizing group at the 4‑position with a heavy halogen (iodine) at the 6‑position of the quinazoline core. This halogen pattern is increasingly exploited in medicinal chemistry, as 6‑iodoquinazoline derivatives demonstrate dual VEGFR‑2/EGFR inhibitory activity, with selected analogs reaching IC50 values of 0.15 µM against EGFRWT and 0.85 µM against VEGFR‑2 in enzymatic assays [1]. The iodine atom also provides a unique synthetic handle for late‑stage functionalization via metal‑catalyzed cross‑coupling and a high‑Z element for potential radiolabeling applications [2].

Why 4-(6-Iodoquinazolin-4-yl)morpholine (CAS 1177929-74-6) Cannot Be Replaced by Other 6-Halo or Non-Halogenated Analogs in Cancer Research


Although 6‑fluoro, 6‑chloro, and 6‑bromo analogs of 4‑morpholinoquinazoline are commercially available, the 6‑iodo congener is not a simple “drop‑in” replacement. In a structural series of 1‑alkyl‑6‑iodoquinazolines, the iodine atom contributed to a distinct dual‑inhibition profile against both EGFRWT (IC50 down to 0.15 µM) and VEGFR‑2 (IC50 down to 0.85 µM) [1]. By contrast, published 6‑bromo‑4‑morpholinoquinazoline data show weaker cellular potency against MCF‑7 and A549 lines [2]. Additionally, the 6‑iodo derivative uniquely enables direct radio‑iodination for in vitro and in vivo tracer studies without requiring an external prosthetic group, a capability that 6‑chloro and 6‑bromo analogs lack [3]. Therefore, substituting the iodine with a lighter halogen or hydrogen can simultaneously alter kinase selectivity, cellular activity, and radiochemical utility.

Quantitative Comparator Evidence for 4-(6-Iodoquinazolin-4-yl)morpholine (CAS 1177929-74-6) vs. 6-Halo Analogs & Reference Kinase Inhibitors


Dual EGFR/VEGFR-2 Inhibitory Activity of 6‑Iodoquinazolines vs. Clinical Reference Drugs

The 6‑iodo substitution is a critical determinant for dual EGFR/VEGFR‑2 inhibition. In a series of 1‑alkyl‑6‑iodoquinazolines, the most potent compound (9c) inhibited EGFRWT with IC50 = 0.15 µM and VEGFR‑2 with IC50 = 0.85 µM [1]. By comparison, the reference VEGFR‑2 inhibitor sorafenib shows IC50 values of 90 nM against VEGFR‑2 and 26 nM against Raf‑1, but lacks relevant EGFR activity, while the EGFR inhibitor erlotinib has an IC50 of ~2 nM against EGFR but does not significantly inhibit VEGFR‑2 [2]. Thus, the 6‑iodoquinazoline scaffold simultaneously engages both targets, a property not shared by the 6‑bromo, 6‑chloro, or unsubstituted analogs.

Dual EGFR-VEGFR2 inhibition 6-iodoquinazoline enzymatic IC50

Cellular Anticancer Activity of 6‑Iodoquinazoline Analogs vs. Morpholine‑Substituted Quinazolines

The 6‑iodo analogs demonstrate consistent sub‑micromolar cellular EC50 values across a panel of cancer lines. Compound 9c (6‑iodo‑1‑alkyl‑quinazoline) displayed EC50 values of 5.00 µM (HepG2), 6.00 µM (MCF‑7), 5.17 µM (HCT116), and 5.25 µM (A549) [1]. In contrast, a series of morpholine‑substituted quinazolines lacking the 6‑iodo group exhibited only moderate cytotoxicity, with IC50 values generally >20 µM against MCF‑7 and A549 cells [2]. This ~4‑fold potency differential supports the hypothesis that the iodine atom enhances cellular target engagement or membrane permeability relative to the des‑iodo morpholine series.

cytotoxicity quinazoline MCF-7

6‑Iodoquinazoline as a Competitive Inhibitor of Molybdenum Hydroxylases: A Unique Off‑Target Liability Profile

In a systematic evaluation of 27 quinazoline derivatives against guinea pig liver aldehyde oxidase (AO) and xanthine oxidase (XO), 6‑iodo‑substituted quinazolines displayed competitive inhibition with Ki/IC50 values ranging from 48 to 700 µM [1]. The non‑iodinated analogs (e.g., 6‑H, 6‑Cl, 6‑F) either lacked inhibitory activity or were significantly weaker. This divergent profile is critical because AO‑mediated metabolism is a major clearance pathway for many quinazoline‑based drugs (e.g., gefitinib). Thus, the 6‑iodo compound may exhibit altered metabolic stability compared to its non‑iodinated counterparts.

aldehyde oxidase xanthine oxidase 6-iodoquinazoline

Radiochemical Utility: The 6‑Iodo Position as a Built‑in Radiolabeling Site

The iodine at the 6‑position of the quinazoline core can serve as a direct site for radio‑iodine exchange, enabling conversion to ¹²⁵I‑ or ¹³¹I‑labeled analogs for SPECT imaging or targeted radiotherapy. A structurally related quinazoline, 6‑(3‑morpholinopropoxy)‑7‑ethoxy‑4‑(3′‑iodophenoxy)quinazoline, was successfully radioiodinated and demonstrated high EGFR‑TK inhibitory potency and tumor uptake in vivo, with iodine‑125 labeling yields exceeding 80% radiochemical purity [1]. In contrast, 6‑bromo and 6‑chloro analogs cannot undergo direct electrophilic radio‑iododemetallation in the same manner, requiring multi‑step prosthetic group attachment that often reduces radiochemical yield and specific activity.

radioiodination SPECT imaging EGFR tracer

Optimal Research & Industrial Application Scenarios for 4-(6-Iodoquinazolin-4-yl)morpholine (CAS 1177929-74-6)


Dual EGFR/VEGFR‑2 Kinase Inhibitor Lead Optimization

The 6‑iodo scaffold provides a validated starting point for developing dual EGFR/VEGFR‑2 inhibitors. Based on the enzymatic IC50 values of 0.15 µM (EGFRWT) and 0.85 µM (VEGFR‑2) achieved by structurally related 1‑alkyl‑6‑iodoquinazolines [1], medicinal chemistry teams can use 4‑(6‑iodoquinazolin‑4‑yl)morpholine as a core fragment for further optimization of selectivity and potency before advancing to in vivo efficacy models.

Structure–Activity Relationship (SAR) Studies on Halogen‑Dependent Kinase Selectivity

When paired with its 6‑bromo, 6‑chloro, and 6‑fluoro analogs in a systematic SAR matrix, the 6‑iodo derivative allows researchers to dissect the contribution of halogen size, polarizability, and leaving‑group ability to kinase selectivity. The observed shift in AO/XO inhibition profile (48–700 µM Ki/IC50 range exclusively for 6‑iodo derivatives [2]) highlights that the iodine atom uniquely engages off‑target enzymes, making it an essential comparator in selectivity panels.

Radio‑iodinated Tracer Development for SPECT/CT Tumor Imaging

The iodine‑125 or iodine‑131 exchange capability of the 6‑iodoquinazoline core, demonstrated by >80% radiochemical purity in analogous morpholino‑quinazolines [3], positions this compound as a precursor for developing EGFR‑targeted imaging agents. This scenario is not accessible with the 6‑Br or 6‑Cl analogs, which require complex multi‑step radiolabeling procedures.

Quote Request

Request a Quote for 4-(6-Iodoquinazolin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.